delta-Guanidinovaleric acid

Übersicht

Beschreibung

Delta-Guanidinovaleric acid: is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during biosynthesis. It is a structural derivative of delta-amino acid, where the amino group is located on the carbon atom at the position delta to the carboxy group . This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Delta-Guanidinovaleric acid can be synthesized from 3,5-dimethylpyrazole-1-carboxamidine nitrate and 5-aminovaleric acid . The reaction involves the use of sodium hydroxide in water at ambient temperature with a pH of 10.4 for 120 hours .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: Delta-Guanidinovaleric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can undergo substitution reactions where the guanidino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.

Major Products:

Oxidation: Oxo-derivatives of this compound.

Reduction: Simpler amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Neurophysiological Applications

-

Mechanism of Action :

- Research indicates that DGVA can induce spike discharges in cortical neurons, suggesting it interacts directly with GABA receptors. In studies involving topical application on the pia mater, DGVA was shown to provoke EEG spike discharges, which were suppressed by GABA and its analogs but not by other compounds like arginine . This specificity highlights DGVA's role as a potential GABA receptor antagonist.

-

Convulsant Properties :

- The compound has been linked to convulsant activity in various models. For instance, alpha-keto-delta-guanidinovaleric acid (a related compound) was shown to inhibit responses to inhibitory neurotransmitters such as GABA and glycine by blocking chloride channels in mouse spinal cord neurons . This suggests that DGVA might be involved in the pathophysiology of certain seizure disorders.

Metabolic Implications

-

Renal Function and Guanidino Compounds :

- Studies have indicated that DGVA levels increase significantly in patients undergoing creatine supplementation, particularly in those with renal failure. In a controlled trial involving hemodialysis patients, concentrations of alpha-keto-delta-guanidinovaleric acid tripled after creatine supplementation, indicating its potential role as a biomarker for renal function and metabolic disturbances .

-

Neurotoxicology :

- Elevated levels of guanidino compounds, including DGVA, have been associated with neurotoxic effects in conditions such as hyperargininemia. Research suggests that these compounds may contribute to neurological complications due to their excitatory properties and interference with normal neurotransmitter function .

Therapeutic Potential

-

Neurological Disorders :

- Given its effects on GABAergic transmission, DGVA may hold therapeutic potential for treating conditions characterized by GABAergic dysfunction, such as epilepsy and anxiety disorders. Its ability to modulate neuronal excitability could be harnessed in developing novel pharmacological agents targeting GABA receptors.

-

Biomarker for Disease Monitoring :

- The modulation of DGVA levels in response to dietary interventions or pharmacological treatments could serve as a biomarker for monitoring disease progression or therapeutic efficacy in metabolic disorders affecting the urea cycle or renal function.

Case Studies

Wirkmechanismus

The mechanism of action of delta-Guanidinovaleric acid involves its interaction with specific molecular targets and pathways. It is known to affect the gamma-aminobutyric acid (GABA) receptor, leading to changes in chloride conductance in neurons . This interaction can result in various physiological effects, including modulation of neuronal excitability.

Vergleich Mit ähnlichen Verbindungen

Delta-Guanidinovaleric acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

Argininic acid: Another guanidino compound with similar properties.

Alpha-keto-delta-guanidinovaleric acid: A monosubstituted guanidino compound found in hyperargininemic patients.

Delta-amino valeric acid: A related amino acid with different functional groups.

This compound stands out due to its specific interactions with the GABA receptor and its unique synthetic pathways.

Biologische Aktivität

Delta-Guanidinovaleric acid (dGV) is a guanidino compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its role in metabolic pathways. This article provides an overview of the biological activity of dGV, including its effects on bacterial resistance, its implications in renal function, and relevant case studies.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antistaphylococcal activity compared to other guanidino acids. In a study involving Swiss albino female mice, dGV was shown to be the most effective among tested compounds in protecting against Staphylococcus aureus infections. The following table summarizes the protective effects of various omega-guanidino acids:

| Compound | Number of Animals | Percent Protection |

|---|---|---|

| This compound | 32 | 66 |

| Guanidinoacetic Acid | 32 | 50 |

| Gamma-Aminobutyric Acid | 32 | 65 |

These results indicate that dGV not only surpasses other guanidino compounds in efficacy but also demonstrates a higher potency than corresponding omega-amino acids, suggesting its potential as an antimicrobial agent in clinical settings .

Metabolism and Renal Implications

This compound is also implicated in metabolic processes, particularly concerning uremic toxins . A study explored the effects of creatine supplementation on plasma levels of guanidino compounds in patients undergoing chronic hemodialysis. The results indicated that while guanidinoacetate levels decreased with creatine supplementation, levels of alpha-keto-delta-guanidinovaleric acid increased significantly (three-fold), alongside argininic acid concentrations which doubled . This suggests that dGV may play a role in the metabolic alterations observed in renal failure.

Neurological Impact

The accumulation of guanidino compounds, including this compound, has been linked to neurological conditions. In a mouse model of hyperargininemia, elevated levels of dGV were noted in brain tissues, correlating with symptoms such as spasticity and hyperammonemia. The involvement of dGV and related compounds in neurological pathologies highlights their potential as biomarkers for conditions associated with arginine metabolism disorders .

Case Studies

- Uremia and Guanidino Compounds : A case study involving patients with arginase deficiency revealed increased levels of this compound in blood and cerebrospinal fluid. This accumulation is thought to contribute to neurological complications seen in these patients, indicating a need for further research into therapeutic interventions targeting guanidino compound metabolism .

- Creatine Supplementation Effects : In a placebo-controlled trial with hemodialysis patients, the supplementation of creatine led to significant changes in plasma levels of various guanidino compounds, including a notable increase in alpha-keto-delta-guanidinovaleric acid. These findings suggest that dietary interventions may influence the biological activity of guanidino compounds and their metabolites .

Eigenschaften

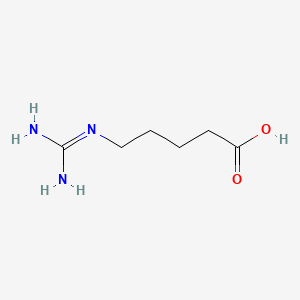

IUPAC Name |

5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c7-6(8)9-4-2-1-3-5(10)11/h1-4H2,(H,10,11)(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUBCVAQGIZRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196772 | |

| Record name | delta-Guanidinovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-93-1 | |

| Record name | delta-Guanidinovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Guanidinovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.